molecular formula C5H3F9O B1333347 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether CAS No. 993-95-3

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether

Cat. No.: B1333347
CAS No.: 993-95-3
M. Wt: 250.06 g/mol
InChI Key: LMRGTZDDPWGCGL-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is an organic compound with the chemical formula C5H3F9O . It is also known by its IUPAC name, 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as low boiling point, high density, and chemical stability .

Scientific Research Applications

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether has a wide range of applications in scientific research, including:

Safety and Hazards

When handling this compound, it is recommended to avoid all personal contact, including inhalation. It is advised to wear protective clothing when there is a risk of exposure. This compound should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

There is potential for this compound to be used in electrolyte systems to improve the performance of Lithium Metal Batteries (LMBs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is typically synthesized through the reaction of hexafluoropropylene with 2,2,2-trifluoroethanol . The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexafluoropropylene and 2,2,2-trifluoroethanol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated ethers, while oxidation and reduction reactions can produce different alcohols or hydrocarbons .

Comparison with Similar Compounds

  • 1,1,2,3,3,3-Hexafluoropropyl methyl ether
  • 1,1,2,3,3,3-Hexafluoropropyl ethyl ether
  • 1,1,2,3,3,3-Hexafluoropropyl isopropyl ether

Uniqueness: 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is unique due to its specific combination of hexafluoropropyl and trifluoroethyl groups. This combination imparts distinct physical and chemical properties, such as higher chemical stability and lower reactivity compared to similar compounds .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c6-2(4(10,11)12)5(13,14)15-1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRGTZDDPWGCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379346
Record name (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-95-3
Record name 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=993-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of understanding the vapor-liquid equilibria of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether?

A1: Understanding the vapor-liquid equilibria of this compound, especially in mixtures with other solvents, is crucial for several industrial processes. For instance, this knowledge is essential for designing separation processes like distillation or extraction, which might be employed in its production or purification. [, ]

Q2: What methods were employed to study the thermodynamic properties of this compound?

A2: Researchers utilized a gas stripping method to measure the vapor pressures of this compound over a range of temperatures. This method involves bubbling an inert gas through the liquid sample to carry away the vapor, allowing for the determination of vapor pressure based on the gas composition. Additionally, the same method was used to determine the infinite dilution activity coefficients, which describe the behavior of the compound at very low concentrations in other solvents like hexadecane and water. These experimental data were then correlated using thermodynamic models like the modified ASOG model for predictive purposes. []

Q3: Why is the interaction of this compound with carbon dioxide of interest?

A3: The interaction of 1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane with carbon dioxide is of particular interest in the context of developing alternative refrigerant systems. Understanding the vapor-liquid equilibria of this binary system is crucial for assessing the potential of this compound as a component in working fluids for refrigeration cycles. []

  1. Measurement and Correlation for Vapor Pressures of Fluoroethers and Infinite Dilution Activity Coefficients of Fluoroethers in Aqueous Solutions:
  2. Vapor-liquid equilibria for binary systems carbon dioxide + 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane or 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane at 303.15–323.15 K:

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